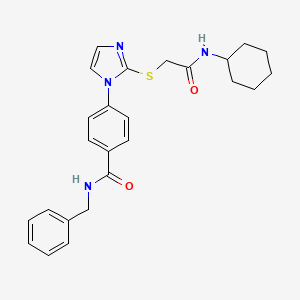
N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is notable for its unique structure, which includes an imidazole ring, a benzamide moiety, and a cyclohexylamino group, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, is common to enhance the reaction efficiency and yield . Ultrasonic irradiation is also utilized to accelerate the reaction process and improve the overall efficiency.
化学反应分析
Types of Reactions
N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Reduction: Reduction reactions can modify the imidazole ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and imidazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include benzoic acids, reduced imidazole derivatives, and substituted benzamides.
科学研究应用
N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has several scientific research applications:
作用机制
The mechanism of action of N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
N-benzyl-4-((heteroaryl)methyl)benzamides: These compounds share a similar benzamide structure and are known for their antitubercular activity.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds are studied for their neuraminidase inhibitory activity.
Uniqueness
N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, with the CAS number 1207027-13-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.
- Molecular Formula : C₃₀H₃₃N₄O₂S
- Molecular Weight : 434.6 g/mol
- Structure : The compound features a benzamide structure linked to an imidazole moiety, which is critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit notable antitumor properties. For instance, derivatives containing imidazolinyl groups have shown high potential in inhibiting the proliferation of various cancer cell lines.
Case Study: Antitumor Activity Assessment
A study evaluated the antitumor effects of related compounds on three human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with imidazole derivatives displayed significant cytotoxicity:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These findings suggest that the presence of specific functional groups significantly influences the antitumor efficacy of these compounds .
Antimicrobial Activity
In addition to its antitumor properties, N-benzyl derivatives have been assessed for their antimicrobial effects against various pathogens.
Testing Methodology
Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Results Summary
The tested compounds exhibited varying degrees of antibacterial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
(Note: Specific MIC values need to be filled based on experimental data from relevant studies.)
The biological activity of this compound is hypothesized to involve interaction with DNA and cellular pathways that regulate proliferation and apoptosis.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities and modes of action of this compound with target proteins involved in cancer progression and microbial resistance mechanisms.
属性
IUPAC Name |
N-benzyl-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c30-23(28-21-9-5-2-6-10-21)18-32-25-26-15-16-29(25)22-13-11-20(12-14-22)24(31)27-17-19-7-3-1-4-8-19/h1,3-4,7-8,11-16,21H,2,5-6,9-10,17-18H2,(H,27,31)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGEJIDBQTWJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













